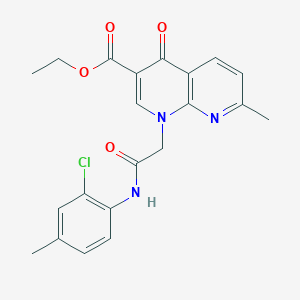
Ethyl 1-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of naphthyridine, which is a polycyclic compound containing two nitrogen atoms . The molecule also contains an ester group (carboxylate), an amide group, and a chloro-methylphenyl group. These functional groups could potentially influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a polycyclic ring system . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the ester group could undergo hydrolysis, and the amide group could participate in condensation reactions . The chloro-methylphenyl group might undergo nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the ester and amide could increase its solubility in polar solvents .科学的研究の応用
Antibacterial Activity
The compound and its analogues have been studied for their antibacterial properties. Research by Egawa et al. (1984) on related compounds demonstrated significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Egawa et al., 1984).
Synthesis and Structural Analysis
Kiely (1991) detailed the synthesis of a similar compound, highlighting the importance of understanding the chemical synthesis processes for potential pharmaceutical applications (Kiely, 1991).
Naphthyridine Derivatives Synthesis
Balogh et al. (2009) researched the synthesis of naphthyridine derivatives, including ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates. This work contributes to the understanding of chemical properties and potential applications of these compounds in various fields (Balogh et al., 2009).
Development of Naphthyridine-Based Compounds
Research by Plisson and Chenault (2001) on the synthesis of substituted pyrimido[4,5-b] and [5,4-c]-[1,8]naphthyridines, which are structurally related to the compound , provides insight into the development of new naphthyridine-based compounds (Plisson & Chenault, 2001).
Ligand Design and Metal Complexes
Zong et al. (2008) discussed the use of naphthyridine derivatives in ligand design, particularly for their applications in creating metal complexes with lower energy electronic absorption, which can be important in various industrial and scientific applications (Zong et al., 2008).
Gastric Antisecretory Properties
Santilli et al. (1987) explored the gastric antisecretory properties of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, indicating potential pharmaceutical applications in treating conditions related to gastric acid secretion (Santilli et al., 1987).
作用機序
特性
IUPAC Name |
ethyl 1-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-4-29-21(28)15-10-25(20-14(19(15)27)7-6-13(3)23-20)11-18(26)24-17-8-5-12(2)9-16(17)22/h5-10H,4,11H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCJSNAVPIGBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=C(C=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2945022.png)
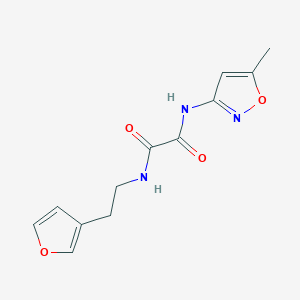
![N-[4-(1H-imidazol-1-yl)phenyl]-4-{[4-(1H-imidazol-1-yl)phenyl]sulfamoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2945025.png)
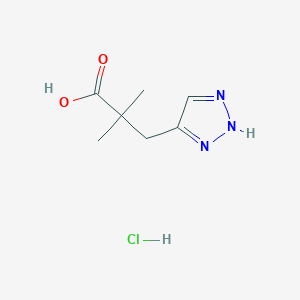
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2945027.png)
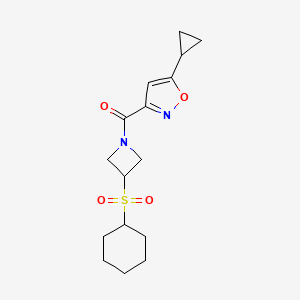
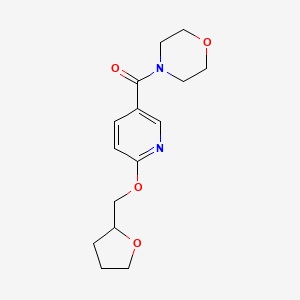
![4H-Furo[3,4-c][1,2]oxazol-6-one](/img/structure/B2945031.png)

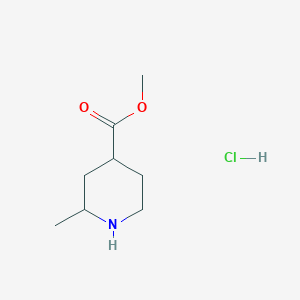
![2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid](/img/structure/B2945038.png)
![8-(3,4-Dimethylbenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2945039.png)

